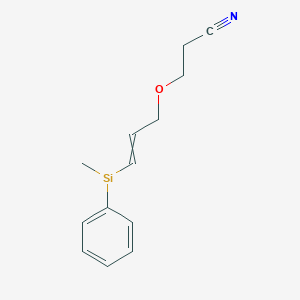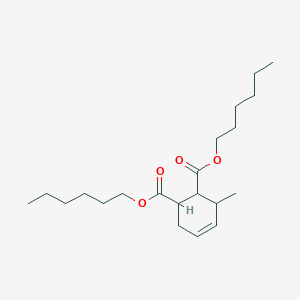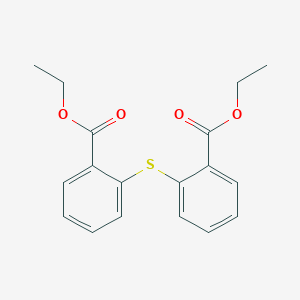
Diethyl 2,2'-sulfanediyldibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-sulfanediyldibenzoate is an organic compound with the molecular formula C18H18O4S2 It is a derivative of benzoic acid, where two benzoate groups are linked by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 2-mercaptobenzoic acid with diethyl sulfate. The reaction typically involves the following steps:
Formation of the intermediate: 2-mercaptobenzoic acid reacts with diethyl sulfate in the presence of a base such as sodium hydroxide to form the intermediate diethyl 2-mercaptobenzoate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to form diethyl 2,2’-sulfanediyldibenzoate.
Industrial Production Methods
Industrial production of diethyl 2,2’-sulfanediyldibenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-sulfanediyldibenzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2’-sulfanediyldibenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-sulfanediyldibenzoate involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Diethyl 2,2’-sulfanediyldibenzoate can be compared with other similar compounds such as:
Diethyl disulfide: Similar in having sulfur atoms but lacks the benzoate groups.
Diethyl 2,2’-disulfanediyldibenzoate: A closely related compound with an additional sulfur atom.
Diethyl 2,2’-dithiobenzoate: Contains sulfur atoms but in a different structural arrangement.
Properties
CAS No. |
62220-51-3 |
|---|---|
Molecular Formula |
C18H18O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxycarbonylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C18H18O4S/c1-3-21-17(19)13-9-5-7-11-15(13)23-16-12-8-6-10-14(16)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
CFGQLAYSZSFPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


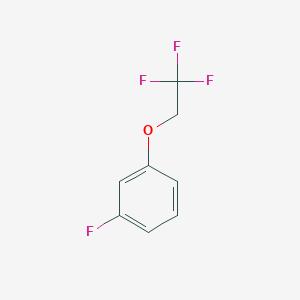
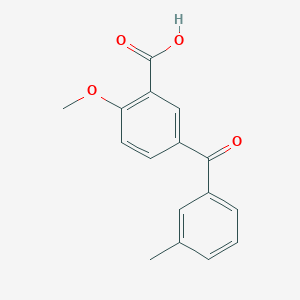
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
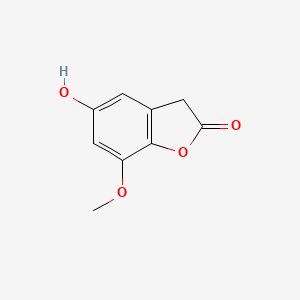
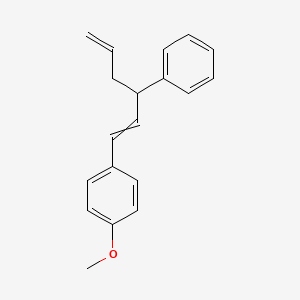
![Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14560945.png)
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
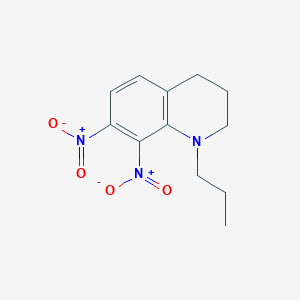
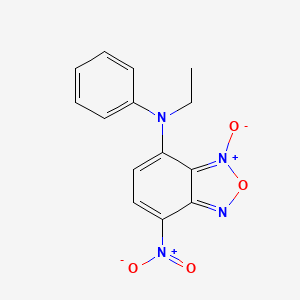

![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
